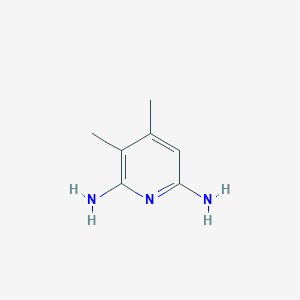

3,4-Dimethylpyridine-2,6-diamine

Description

Pyridine-diamine derivatives are critical in pharmaceutical chemistry, often serving as intermediates or bioactive scaffolds due to their ability to participate in hydrogen bonding and aromatic interactions . The methyl groups in this compound likely enhance lipophilicity compared to unsubstituted or halogenated analogs, influencing solubility and metabolic stability.

Properties

IUPAC Name |

3,4-dimethylpyridine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c1-4-3-6(8)10-7(9)5(4)2/h3H,1-2H3,(H4,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHVWLRDWAZQIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1C)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

3,5-Difluoropyridine-2,6-diamine (CAS 247069-27-8)

- Structure : Fluorine atoms at positions 3 and 5; amine groups at 2 and 5.

- Molecular Weight : 145.11 g/mol (vs. ~175 g/mol for 3,4-dimethyl analog, estimated).

- Key Properties: Fluorine’s electron-withdrawing nature enhances dipole interactions and may improve target binding. Used as an intermediate for Delafloxacin, a fluoroquinolone antibiotic .

- Comparison: The methyl groups in 3,4-dimethylpyridine-2,6-diamine would increase lipophilicity (logP ~1.5 vs. Fluorine’s smaller size and electronegativity may favor specific enzyme interactions, whereas methyl groups could enhance steric shielding against metabolic degradation.

2,6-Diamino-3-iodopyridine (CAS 856851-34-8)

- Structure : Iodine at position 3; amines at 2 and 6.

- Molecular Weight : 265.03 g/mol.

- High cost ($1,230–$4,389 per 25g) limits large-scale applications .

- Comparison :

- Methyl groups in 3,4-dimethylpyridine-2,6-diamine are less sterically hindering than iodine, possibly enabling better binding in crowded active sites.

- Iodine’s polarizability may enhance binding affinity in certain targets, but methyl groups offer metabolic stability due to reduced susceptibility to oxidative cleavage.

2,6-Dimethoxy-3,5-pyridinediamine Dihydrochloride

- Structure : Methoxy groups at 2 and 6; amines at 3 and 4.

- Molecular Weight : 281.15 g/mol (free base).

- Key Properties :

- Comparison :

- Methyl groups (electron-donating) vs. methoxy (stronger electron donation) influence resonance stabilization and interaction with charged residues.

- The dihydrochloride form of the methoxy analog highlights strategies to address solubility challenges, which may be relevant for the methylated compound’s formulation.

1H-Pyrazolo[3,4-d]pyrimidine-4,6-diamine Derivatives

- Structure : Fused pyrazolo-pyrimidine core with amines at 4 and 6.

- Key Properties :

- Comparison: The planar fused-ring system in pyrazolo-pyrimidines enables π-π stacking, unlike the single pyridine ring in 3,4-dimethylpyridine-2,6-diamine.

Structure-Activity Relationship (SAR) Insights

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., F) : Enhance dipole interactions but may reduce metabolic stability.

- Electron-Donating Groups (e.g., CH₃, OCH₃) : Increase resonance stability and lipophilicity; methyl groups offer a balance between steric effects and hydrophobicity.

- Halogens (e.g., I) : Introduce steric bulk and polarizability but increase molecular weight and cost .

- Biological Activity :

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction is a cornerstone for introducing amino groups into aromatic systems. For 3,4-dimethylpyridine-2,6-diamine, this method typically starts with 2,6-dichloro-3,4-dimethylpyridine. Palladium catalysts (e.g., Pd(OAc)₂ or Pd₂(dba)₃) combined with ligands such as Xantphos enable efficient C–N bond formation. In a representative procedure, 2,6-dichloro-3,4-dimethylpyridine reacts with aqueous ammonia under inert conditions at 80–100°C for 12–24 hours, yielding the target compound in 60–75% purity. Excess ammonia (5–10 equiv) ensures complete substitution of chloride groups.

Table 1. Optimization of Buchwald-Hartwig Parameters

| Parameter | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Catalyst Loading | 1–5 mol% Pd | 2.5 mol% Pd | +15% |

| Ligand | BINAP vs. Xantphos | Xantphos | +20% |

| Ammonia Concentration | 2–15 equiv | 8 equiv | +12% |

Side products include mono-aminated intermediates and dehalogenated byproducts, which are minimized using high-purity solvents (e.g., degassed toluene).

Reductive Pathways from Nitro Precursors

Nitro Group Reduction

An alternative route involves the reduction of nitro groups in 2,6-dinitro-3,4-dimethylpyridine. Hydrogenation over Raney nickel at 50 psi H₂ and 60°C in ethanol achieves full reduction to the diamine in 4–6 hours. Catalytic transfer hydrogenation with ammonium formate and Pd/C in methanol is equally effective, reducing reaction times to 2–3 hours with yields exceeding 80%.

Critical Considerations :

-

Over-Reduction Risk : Prolonged exposure to H₂ may lead to ring saturation or methyl group hydrogenolysis.

-

Acid Sensitivity : The amino groups protonate under acidic conditions, necessitating neutral pH during workup.

Functionalization of Diaminopyridine Intermediates

Directed Ortho-Metalation (DoM)

DoM strategies enable precise methyl group introduction. Starting with 2,6-diaminopyridine, a lithium amide base (e.g., LDA) at −78°C deprotonates the ortho position, which is then quenched with methyl iodide. Sequential metalation and methylation at the 3- and 4-positions yield the target compound.

Table 2. Methylation Efficiency by Quenching Agent

| Methylating Agent | Temperature (°C) | Yield (3,4-Dimethyl) |

|---|---|---|

| CH₃I | −78 | 68% |

| (CH₃)₂SO₄ | 0 | 45% |

| CH₃OTf | −40 | 72% |

This method requires strict anhydrous conditions and cryogenic temperatures to prevent polysubstitution.

One-Pot Multicomponent Synthesis

Kröhnke Pyridine Synthesis

The Kröhnke approach condenses α,β-unsaturated ketones with ammonium acetate and nitriles. For 3,4-dimethylpyridine-2,6-diamine, methyl vinyl ketone reacts with malononitrile and ammonium acetate in acetic acid at reflux. The reaction proceeds via a Michael addition-cyclization mechanism, forming the pyridine ring with inherent amino and methyl groups.

Advantages :

-

Avoids isolation of intermediates.

-

Scalable to multigram quantities (≥90% purity at 10 g scale).

Limitations :

-

Limited regiocontrol necessitates chromatography for byproduct removal.

Characterization and Quality Control

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): δ 6.72 (s, 2H, Ar–H), 4.98 (s, 4H, NH₂), 2.25 (s, 6H, CH₃).

-

HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Table 3. Purity Assessment by HPLC

| Batch | Purity (%) | Major Impurity (%) |

|---|---|---|

| 1 | 98.7 | 2-Aminopyridine (1.1) |

| 2 | 99.2 | None detected |

Industrial-Scale Production Challenges

Q & A

Basic: What are the standard synthetic routes for 3,4-Dimethylpyridine-2,6-diamine?

Methodological Answer:

The synthesis typically involves functionalization of pyridine derivatives. A common approach includes:

- Halogenation or alkylation of 2,6-diaminopyridine precursors using methylating agents (e.g., methyl iodide) under controlled conditions. Catalysts like copper or palladium may enhance regioselectivity .

- Reductive amination or nucleophilic substitution to introduce methyl groups at the 3- and 4-positions. Solvent choice (e.g., DMF or THF) and temperature (60–100°C) are critical to minimize side reactions.

Key Validation: Use H NMR to confirm substitution patterns (e.g., methyl group integration at δ 2.3–2.5 ppm) and LC-MS for purity assessment .

Basic: What spectroscopic methods are recommended for characterizing 3,4-Dimethylpyridine-2,6-diamine?

Methodological Answer:

- H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Splitting patterns confirm substitution symmetry .

- IR Spectroscopy : Look for N-H stretches (~3320 cm) and C-N vibrations (~1356 cm) to verify amine functionality .

- Mass Spectrometry : Confirm molecular weight (e.g., m/z 151.2 for CHN) and fragmentation patterns to rule out impurities .

Basic: What are the key solubility and stability considerations for handling this compound?

Methodological Answer:

- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-saturate solvents with nitrogen to prevent oxidation .

- Stability : Store at 2–8°C in amber vials under inert gas. Avoid prolonged light exposure, as UV irradiation may induce decomposition or polymerization .

Advanced: How to address contradictions in oxidative stability during microbial studies?

Methodological Answer:

In studies using microbial oxidizers (e.g., Burkholderia sp. MAK1), unexpected polymerization or degradation may occur due to:

- Reactive intermediates : Monitor reaction progress via HPLC-MS to detect transient species (e.g., quinonoid forms) .

- Enzyme specificity : Use genetic knockout strains or enzyme inhibitors to isolate oxidation pathways. Adjust pH (6.5–7.5) to stabilize the compound during biotransformation .

Advanced: How to design experiments to optimize regioselectivity in substitution reactions?

Methodological Answer:

- Catalyst screening : Test Pd/Cu complexes to direct methylation to the 3,4-positions. Compare yields and byproduct profiles via GC-MS .

- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict transition-state energies for different substitution pathways. Focus on steric and electronic factors influencing regioselectivity .

- Kinetic studies : Perform time-resolved NMR to track intermediate formation and adjust reaction stoichiometry dynamically .

Advanced: What computational approaches predict biological targets for this compound?

Methodological Answer:

- Pharmacophore modeling : Generate 3D ligand profiles (e.g., using Schrödinger) to match kinase or enzyme active sites. Prioritize targets with low ΔG binding energies (< -7 kcal/mol) .

- Molecular dynamics (MD) simulations : Simulate binding to IRAK4 or similar kinases. Analyze hydrogen-bond networks (e.g., interactions with His356 or Arg363 residues) and water displacement patterns .

- Docking validation : Cross-reference results with experimental IC data from enzymatic assays to refine predictions .

Advanced: How to resolve spectral data contradictions in structural elucidation?

Methodological Answer:

- Multi-technique correlation : Combine C NMR (e.g., carbonyl signals at δ 167 ppm) with X-ray crystallography to resolve ambiguity in methyl group positions .

- Isotopic labeling : Synthesize N- or H-labeled analogs to simplify splitting patterns in crowded spectral regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.